Cas no 1114-81-4 (O-Phospho-L-threonine)

O-Phospho-L-threonine 化学的及び物理的性質
名前と識別子
-
- L-Threonine,O-phosphono-
- L-2-AMINO-3-HYDROXYBUTANOIC ACID 3-PHOSPHATE
- H-THR(PO3H2)-OH
- O-PHOSPHO-L-THREONINE
- PHOSPHOTHREONINE ANTIBODY INHIBITOR
- threoninium dihydrogen phosphate
- Threonine phosphate
- (s)-2-amino-3-hydroxybutanoic acid 3-phosphate
- H-Thr(PO?H?)-OH
- O-PHOSPHO-L-THREONINE FREE ACID
- (S)-2-Amino-3-hydroxybutanoic acid 3-phosphate,L-Threonine O-phosphate
- L-Threonine dihydrogen phosphate
- L-THREONINE O-PHOSPHATE
- O-Phospho-threonin
- O-Phosphothreonine
- Phosphothreonin
- 3L4WX7B1EI
- DB-231600
- (2S,3R)-2-amino-3-hydroxybutanoic acid 3-phosphate
- UNII-3L4WX7B1EI
- THREONINE, PHOSPHATE
- (2S,3R)-2-amino-3-phosphonooxybutanoic acid
- CHEBI:37525
- threonine phosphate ester
- AKOS006237893
- O-phosphono-L-threonine
- (2S,3R)-2-amino-3-(phosphonooxy)butanoicacid
- L-Threonine phosphate
- CS-0059358
- phospho-l-threonine
- THREONINE PHOSPHATE [WHO-DD]
- EINECS 214-217-5
- Synonyms Sources
- L-THREONINE, O-PHOSPHONO-
- L-O-PHOSPHOTHREONINE
- phosphothreonine
- L-Threonine, dihydrogen phosphate (ester)
- SCHEMBL42675
- MFCD00069578
- L-Threonine O-3-phosphate
- HY-113014
- G71427
- THREONINE, DI-H PHOSPHATE
- J-002589
- 1114-81-4
- TREONIN FOSFATUM
- DL-Threonine dihydrogen phosphate ester; O-Phosphoryl-DL-threonine
- (2S,3R)-2-amino-3-(phosphonooxy)butanoic acid
- rel-(2S,3R)-2-Amino-3-(phosphonooxy)butanoic acid
- O3-phosphothreonine
- L-PHOSPHOTHREONINE
- Q21099038
- O-Phospho-L-threonine
-
- MDL: MFCD00069578
- インチ: 1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m1/s1
- InChIKey: USRGIUJOYOXOQJ-GBXIJSLDSA-N
- ほほえんだ: P(=O)(O)(O)O[C@H](C)[C@@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 199.02500
- どういたいしつりょう: 199.02457404g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 140
- 疎水性パラメータ計算基準値(XlogP): -4.2
- ひょうめんでんか: -2
じっけんとくせい
- 色と性状: 無色。
- ようかいど: NH4OH 1 M: 0.1 g/mL, clear, colorless
- PSA: 139.89000
- LogP: -0.40360
- ようかいせい: NH 4 OH、0.1 g/mlに溶解する
O-Phospho-L-threonine セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 福カードFコード:10
- ちょぞうじょうけん:−20°C
O-Phospho-L-threonine 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
O-Phospho-L-threonine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T81396-10mg |
O-PHOSPHO-L-THREONINE |
1114-81-4 | 10mg |
¥1190.00 | 2022-03-25 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_493578-1g |
L-Threonine O-phosphate |
1114-81-4 | 1g |
¥6666.0 | 2022-03-25 | ||
Enamine | EN300-7397754-250mg |
(2S,3R)-2-amino-3-(phosphonooxy)butanoic acid |
1114-81-4 | 250mg |
$0.0 | 2022-03-25 | ||
Fluorochem | 493578-5g |
L-Threonine O-phosphate |
1114-81-4 | = 99% (TLC) | 5g |
£1148.00 | 2022-03-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD146266-1g |
(2S,3R)-2-Amino-3-(phosphonooxy)butanoic acid |
1114-81-4 | 97% | 1g |
¥2461.0 | 2022-03-25 | |
TRC | P353723-10mg |
O-Phospho-L-threonine |
1114-81-4 | 10mg |
$110.00 | 2023-05-17 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O919298-50mg |
O-PHOSPHO-L-THREONINE |
1114-81-4 | 50mg |
¥336.00 | 2022-09-01 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_493578-250mg |
L-Threonine O-phosphate |
1114-81-4 | 250mg |
¥3410.0 | 2022-03-25 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295240-250 mg |
L-2-Amino-3-hydroxybutanoic acid 3-phosphate, |
1114-81-4 | >95% | 250MG |
¥639.00 | 2023-07-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R126489-50mg |
O-Phospho-L-threonine |
1114-81-4 | O-- L - | 50mg |
¥323 | 2023-09-10 |
O-Phospho-L-threonine 関連文献
-
Pontus Pettersson,Andreas Barth RSC Adv. 2020 10 4715
-
Ulrich Ermler Dalton Trans. 2005 3451
-
Yuta Miyazaki,Koji Oohora,Takashi Hayashi Chem. Soc. Rev. 2022 51 1629
-
Michael Richter Nat. Prod. Rep. 2013 30 1324
-
5. X-Ray crystal structures of the nickel(II) and copper(II) complexes of O-phospho-DL-threonine–pyridoxal Schiff baseKatsuyuki Aoki,Hiroshi Yamazaki J. Chem. Soc. Chem. Commun. 1980 363
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Toshitaka Hori,Masahito Sugiyama Analyst 1992 117 893
-
Yang Tan,Juanjuan Liu,Xiaohua Chen,Huajun Zheng,Fuli Li Mol. BioSyst. 2013 9 2775
-
Ulrich Ermler Dalton Trans. 2005 3451
-
Munmun Maiti,Ling-Jie Gao,Chunsheng Huang,Roger G. Ptak,Michael G. Murray,Steven De Jonghe,Piet Herdewijn Org. Biomol. Chem. 2016 14 8743
-
David E. Graham,Robert H. White Nat. Prod. Rep. 2002 19 133
O-Phospho-L-threonineに関する追加情報
Introduction to O-Phospho-L-threonine (CAS No. 1114-81-4)
O-Phospho-L-threonine, a compound with the chemical formula C₄H₉NO₆P, is a derivative of the essential amino acid L-threonine. This compound is characterized by the presence of a phosphate group attached to the hydroxyl group of the threonine molecule. The CAS number 1114-81-4 uniquely identifies this substance in chemical databases and literature. O-Phospho-L-threonine has garnered significant attention in the field of biochemistry and pharmacology due to its role as a key intermediate in various metabolic pathways and its potential applications in drug development.
The synthesis of O-Phospho-L-threonine involves a series of well-defined chemical reactions that require precise control over reaction conditions. Typically, the process begins with the phosphorylation of L-threonine using appropriate phosphate sources such as phosphoric acid or phosphates salts. The reaction is often catalyzed by enzymes or metal ions to ensure high yield and purity. The importance of this compound lies in its ability to participate in phosphorylation reactions, which are crucial for signal transduction and metabolic regulation in living organisms.
Recent advancements in biochemical research have highlighted the significance of O-Phospho-L-threonine in cellular signaling pathways. Studies have demonstrated that this compound plays a pivotal role in modulating the activity of various kinases and phosphatases, which are enzymes essential for regulating cell growth, differentiation, and survival. The phosphate group attached to threonine acts as a recognition site for these enzymes, facilitating precise control over intracellular signaling cascades.
In addition to its role in cellular signaling, O-Phospho-L-threonine has been implicated in several physiological processes. For instance, it is involved in the regulation of glucose metabolism, where it influences the activity of key enzymes such as glycogen synthase and glycogen phosphorylase. This makes it a potential target for therapeutic intervention in metabolic disorders such as diabetes.
The pharmaceutical industry has shown considerable interest in exploring the therapeutic potential of O-Phospho-L-threonine. Preclinical studies have indicated that this compound may have applications in treating neurological disorders by modulating neurotransmitter release and synaptic plasticity. Furthermore, its ability to influence protein phosphorylation has led to investigations into its potential use as an anti-cancer agent. By inhibiting aberrant phosphorylation events that drive tumor growth, O-Phospho-L-threonine could offer a novel approach to cancer therapy.
The development of synthetic methodologies for producing high-purity O-Phospho-L-threonine has been a focus of research efforts. Advances in enzymatic synthesis and chiral resolution techniques have enabled the production of enantiomerically pure forms of this compound, which are essential for therapeutic applications. These methods not only improve yield but also reduce environmental impact by minimizing waste generation and energy consumption.
The analytical characterization of O-Phospho-L-threonine is another critical aspect of its study. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm its structure and purity. These analytical methods provide valuable insights into the compound's behavior under different conditions, which is essential for optimizing its synthesis and applications.
Future research directions for O-Phospho-L-threonine include exploring its interactions with other biomolecules and its role in complex biological systems. High-throughput screening techniques combined with computational modeling can help identify new therapeutic targets and understand the mechanisms by which this compound exerts its effects. Additionally, studies on its pharmacokinetics and toxicology will be crucial for evaluating its safety and efficacy before clinical translation.
The growing body of evidence supporting the importance of O-Phospho-L-threonine underscores its significance as a bioactive molecule with diverse applications. As research continues to uncover new aspects of its function and potential therapeutic uses, this compound is poised to play an increasingly important role in medicine and biotechnology.
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